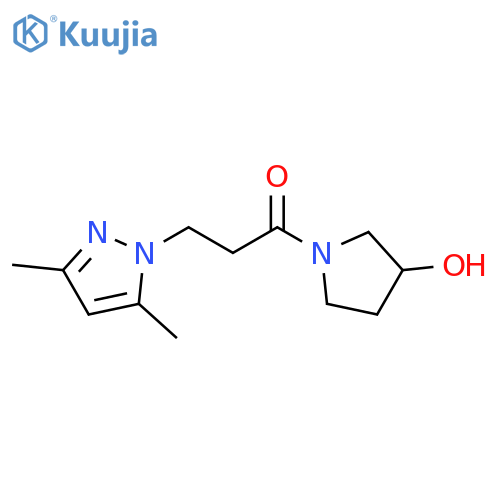

Cas no 1469069-20-2 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxy-1-pyrrolidinyl)-

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

-

- インチ: 1S/C12H19N3O2/c1-9-7-10(2)15(13-9)6-4-12(17)14-5-3-11(16)8-14/h7,11,16H,3-6,8H2,1-2H3

- InChIKey: XQLBNGKVJIOSIV-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(O)C1)(=O)CCN1C(C)=CC(C)=N1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 443.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 14.54±0.20(Predicted)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1908-1208-0.25g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-1208-1g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| Life Chemicals | F1908-1208-0.5g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| Life Chemicals | F1908-1208-2.5g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| TRC | D214601-100mg |

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 100mg |

$ 115.00 | 2022-06-05 | ||

| TRC | D214601-500mg |

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 500mg |

$ 435.00 | 2022-06-05 | ||

| Life Chemicals | F1908-1208-5g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| Life Chemicals | F1908-1208-10g |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| TRC | D214601-1g |

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |

1469069-20-2 | 1g |

$ 680.00 | 2022-06-05 |

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-oneに関する追加情報

Introduction to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS No. 1469069-20-2)

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS No. 1469069-20-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel bioactive molecules. This heterocyclic derivative combines the structural features of pyrazole and pyrrolidine moieties, which are well-documented for their diverse pharmacological properties. The presence of both dimethylpyrazole and hydroxypyrrolidine groups introduces unique chemical and biological characteristics that make this compound a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. Pyrazole scaffolds are known for their ability to modulate various enzymatic and receptor targets, making them valuable in the development of therapeutic agents. The dimethyl substitution at the 3 and 5 positions of the pyrazole ring enhances its stability and bioavailability, while the hydroxypyrrolidine moiety contributes to hydrogen bonding capabilities, which is crucial for interactions with biological targets. This combination has been explored in several research avenues, particularly in the quest for novel compounds with potential applications in inflammation, cancer, and neurological disorders.

In the context of modern drug discovery, the structural motif of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one aligns well with current trends toward multitarget-directed ligands (MTDLs). MTDLs are designed to simultaneously interact with multiple biological targets, thereby increasing their therapeutic efficacy and reducing side effects. The compound’s dual functionality allows it to engage with both pyrazole-binding sites and hydroxypyrrolidine-responsive enzymes, making it a versatile tool for pharmacological exploration. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against several key enzymes involved in disease pathways.

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of appropriately substituted pyrazole derivatives with hydroxypyrrolidine precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in high-throughput screening (HTS) campaigns. The growing interest in hybrid compounds like this one underscores their potential as lead structures for novel therapeutics.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, research has indicated that derivatives of pyrazole and pyrrolidine can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The presence of both functional groups in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one suggests that it may exhibit dual inhibitory activity, offering a novel approach to managing chronic inflammatory conditions. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design (SBDD), where computational modeling is used to predict binding interactions with biological targets.

Recent experimental studies have begun to explore the pharmacological profile of this compound. In vitro assays have shown promising results regarding its ability to interact with specific enzymes and receptors relevant to various diseases. For example, preliminary data suggest that it may inhibit certain kinases involved in cancer cell proliferation, although further studies are needed to confirm these findings. The compound’s ability to cross cell membranes due to its lipophilic nature also enhances its potential as a drug candidate. Such properties are critical for ensuring adequate bioavailability and therapeutic efficacy.

The development of novel pharmaceuticals relies heavily on innovative chemical entities like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one. Its unique structural features position it as a valuable building block for further derivatization and optimization. Researchers are exploring various modifications to enhance its potency, selectivity, and pharmacokinetic properties. Techniques such as combinatorial chemistry and library synthesis are being employed to generate a diverse range of analogues for screening purposes. This iterative approach is essential for identifying compounds with optimal therapeutic profiles.

The future prospects for this compound are promising, given its multifaceted potential applications. As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The integration of computational chemistry with experimental biology has accelerated the discovery process significantly. By leveraging these advances, researchers can more efficiently identify and develop new drugs that address complex diseases more effectively than ever before.

In conclusion,3-(3,5-dimethyl-1H-pyrazol-1-ytl)-l-(3-hydroxypyrrolidin-l-ytl)propan-l-one (CAS No. 1469069--20--2) stands out as a significant contribution to medicinal chemistry due to its innovative structure and promising biological activities. Its combination of dimethylpyrazole and hydroxypyrrolidine moieties offers unique opportunities for drug development across multiple therapeutic areas. As research progresses,this compound will likely play an increasingly important role in the discovery of next-generation pharmaceuticals,providing hope for improved treatments for a wide range of diseases.

1469069-20-2 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one) 関連製品

- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)

- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)

- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)

- 1072-72-6(Tetrahydrothiopyran-4-one)

- 1169972-73-9(3-tert-butyl-1-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)

- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))

- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)

- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)